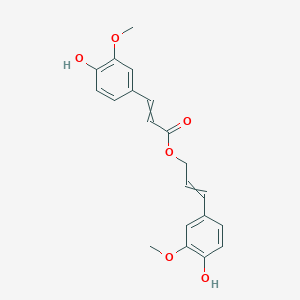
3-(4-Hydroxy-3-methoxyphenyl)allyl3-(4-hydroxy-3-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coniferyl ferulate is a phenolic acid compound predominantly found in umbelliferae plants such as Angelica sinensis . It is known for its multiple pharmacological activities, including antioxidation, antibacterial effects, and vasodilation . This compound has garnered significant attention due to its potential therapeutic applications and its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be synthesized through various methods. One common approach involves the esterification of coniferyl alcohol with ferulic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .
Industrial Production Methods: Industrial extraction of coniferyl ferulate from Angelica sinensis involves several methods:
Sonication Extraction (SE): Utilizes ultrasonic waves to enhance the extraction efficiency.
Pressurized Liquid Extraction (PLE): Employs high pressure to improve the extraction yield.
Supercritical Fluid Extraction (SFE): Uses supercritical fluids like CO2 for efficient extraction.
Hydrodistillation (HD) and Decoction (DC): Traditional methods, though less efficient for coniferyl ferulate.
Analyse Des Réactions Chimiques
Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form coniferyl aldehyde and other derivatives.
Reduction: Reduction reactions can convert coniferyl ferulate to coniferyl alcohol.
Substitution: Involves the replacement of functional groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Coniferyl aldehyde.
Reduction: Coniferyl alcohol.
Substitution: Various substituted ferulates.
Applications De Recherche Scientifique
Coniferyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study radical coupling reactions and polymer cross-linking.
Biology: Investigated for its role in plant cell wall formation and lignification.
Medicine: Explored for its potential in treating psychiatric disorders, such as depression, by modulating gut microbiota.
Industry: Utilized in the production of bio-based materials and as an antioxidant in food preservation.
Mécanisme D'action
The mechanism by which coniferyl ferulate exerts its effects involves several pathways:
Antioxidant Activity: Neutralizes free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by modulating cytokine levels such as IL-6, IL-1β, and TNF-α.
Gut Microbiota Modulation: Alters the composition of gut microbiota, which in turn affects brain function and behavior via the microbiota-gut-brain axis.
Target Protein Interaction: Specifically targets proteins like Mgst2 to mitigate hematotoxic effects.
Comparaison Avec Des Composés Similaires
Coniferyl ferulate is often compared with other phenolic compounds such as:
Ferulic Acid: Similar antioxidant properties but differs in its esterified form.
Coniferyl Alcohol: Shares a similar structure but lacks the ester linkage.
Ethyl Ferulate: Another esterified form with comparable antioxidant activity.
Uniqueness: Coniferyl ferulate’s unique combination of antioxidant, anti-inflammatory, and gut microbiota-modulating properties sets it apart from other similar compounds. Its ability to target specific proteins like Mgst2 further highlights its potential therapeutic applications .
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
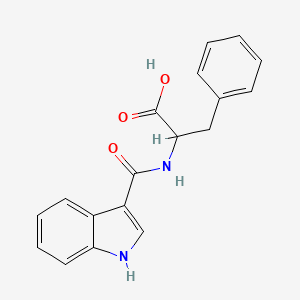
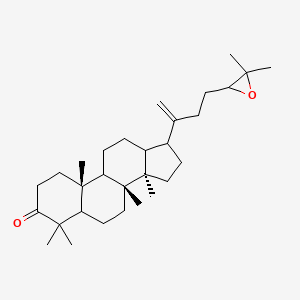
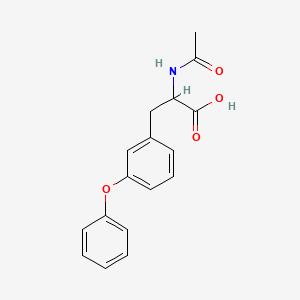

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
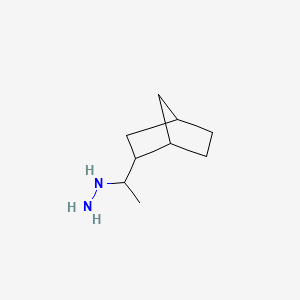
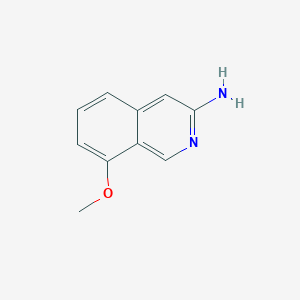
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)

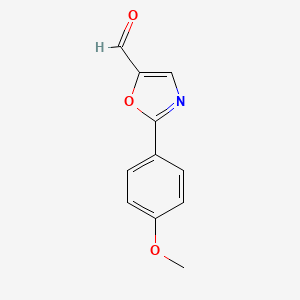
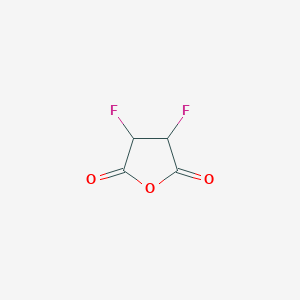
azanium](/img/structure/B12437766.png)
![1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone](/img/structure/B12437769.png)
